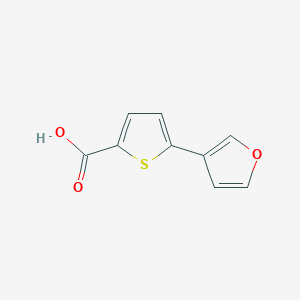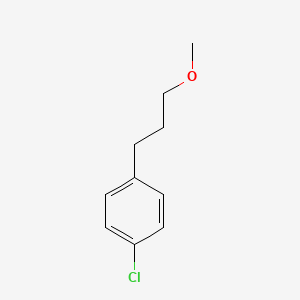
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde
Vue d'ensemble
Description
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group at the 7th position, an oxo group at the 1st position, and an acetaldehyde group at the 5th position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chlorobenzofuran and acetaldehyde.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Reaction Steps: The synthetic route may include steps such as chlorination, oxidation, and condensation reactions to introduce the chloro, oxo, and acetaldehyde groups into the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanol: Similar structure but with a hydroxyl group instead of an acetaldehyde group.
7-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetaldehyde group.
Uniqueness
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H7ClO3 |
|---|---|
Poids moléculaire |
210.61 g/mol |
Nom IUPAC |
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C10H7ClO3/c11-8-4-6(1-2-12)3-7-5-14-10(13)9(7)8/h2-4H,1,5H2 |
Clé InChI |
NBLMYAPBSZIHTC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)CC=O)Cl)C(=O)O1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine](/img/structure/B8643391.png)

![4-Benzylaminothieno[3,2-d]pyrimidine](/img/structure/B8643416.png)

![ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate](/img/structure/B8643423.png)




![Cyclohexanone, 2-[2-(4-hydroxyphenyl)-2-oxoethyl]-](/img/structure/B8643446.png)
![2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B8643454.png)


